4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid
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Overview
Description
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to an azetidine ring, which is further protected by a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction involving suitable precursors.
Protection with tert-Butoxycarbonyl Group: The azetidine ring is then protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonyl-protected azetidine.
Attachment to Benzoic Acid: The protected azetidine is then coupled with a benzoic acid derivative using standard coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free azetidine.
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to remove the tert-butoxycarbonyl group.
Substitution Reactions: Electrophiles such as halogens can be introduced using reagents like bromine or chlorine.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Hydrolysis: Free azetidine and benzoic acid derivatives.
Substitution Reactions: Halogenated benzoic acid derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The azetidine ring is a common motif in pharmaceuticals, and this compound can be used to develop new drugs.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid depends on its application:
In Organic Synthesis: It acts as a precursor or intermediate that undergoes various chemical transformations.
In Medicinal Chemistry: The azetidine ring can interact with biological targets, potentially inhibiting enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar in structure but contains a piperazine ring instead of an azetidine ring.
4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Similar but with an amino group instead of an azetidine ring.
Uniqueness
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methyl)benzoic acid is unique due to the presence of the azetidine ring, which imparts specific chemical properties and potential biological activity .
Properties
CAS No. |
1203686-70-7 |
---|---|
Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.3 |
Purity |
95 |
Origin of Product |
United States |
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